

CL264: A Potent and Selective TLR7 Agonist for Immune Activation

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Compound of Interest

Compound Name: CL264

Cat. No.: B8104017

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CL264 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor integral to the innate immune system. As a highly selective ligand, **CL264** potently activates TLR7, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This activation of the innate immune response makes **CL264** a valuable tool for research in immunology, virology, and oncology, and a potential candidate for therapeutic development as a vaccine adjuvant or immunomodulatory agent. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **CL264**, including detailed experimental protocols and a visualization of its signaling pathway.

Chemical Structure and Properties

CL264, with the IUPAC name 2-((4-((6-amino-2-(butylamino)-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)amino)acetic acid, is a purine derivative. Its chemical structure is characterized by a 9-substituted adenine core, a feature common to many TLR7 agonists.

Table 1: Chemical and Physical Properties of **CL264**

Property	Value
IUPAC Name	2-((4-((6-amino-2-(butylamino)-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)amino)acetic acid
CAS Number	1510712-69-2
Molecular Formula	C ₁₉ H ₂₃ N ₇ O ₄
Molecular Weight	413.43 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO.
Storage	Store at -20°C for long-term stability.

Mechanism of Action: TLR7 Signaling Pathway

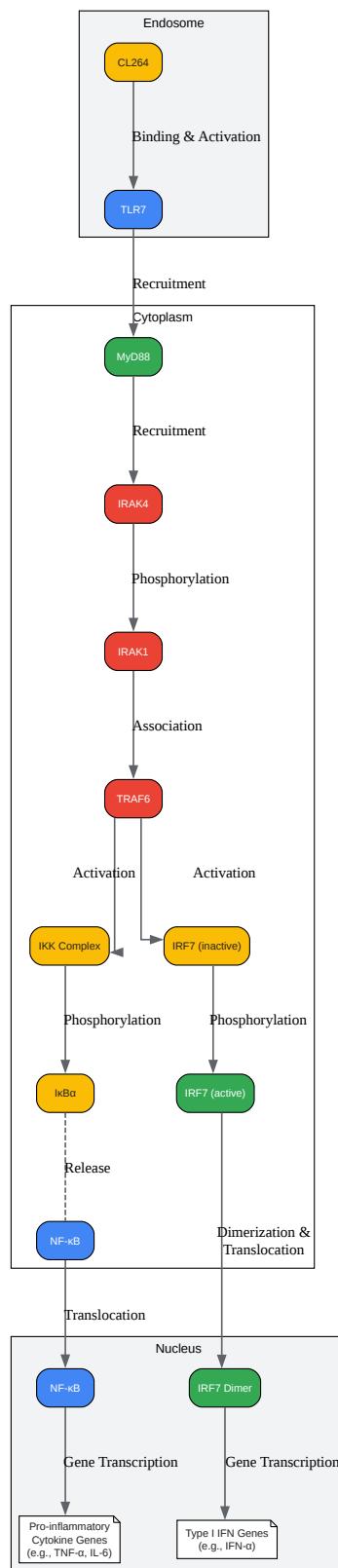
CL264 exerts its immunostimulatory effects by selectively binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).

The formation of the TLR7-MyD88 complex initiates a downstream signaling cascade. MyD88 recruits and activates IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. The activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

The IRAK1-TRAF6 complex activates two distinct downstream pathways:

- **NF-κB Pathway:** TRAF6, in concert with other factors, activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB α , leading to its ubiquitination and subsequent degradation. This releases the transcription factor nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF- α and IL-6.
- **IRF7 Pathway:** In pDCs, the MyD88-TRAF6-IRAK1 complex also activates Interferon Regulatory Factor 7 (IRF7). Activated IRF7 dimerizes and translocates to the nucleus, where

it drives the transcription of type I interferons, most notably IFN- α .



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Caption: CL264-mediated TLR7 signaling pathway.

Experimental Protocols

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs with **CL264** to induce cytokine production.

Materials:

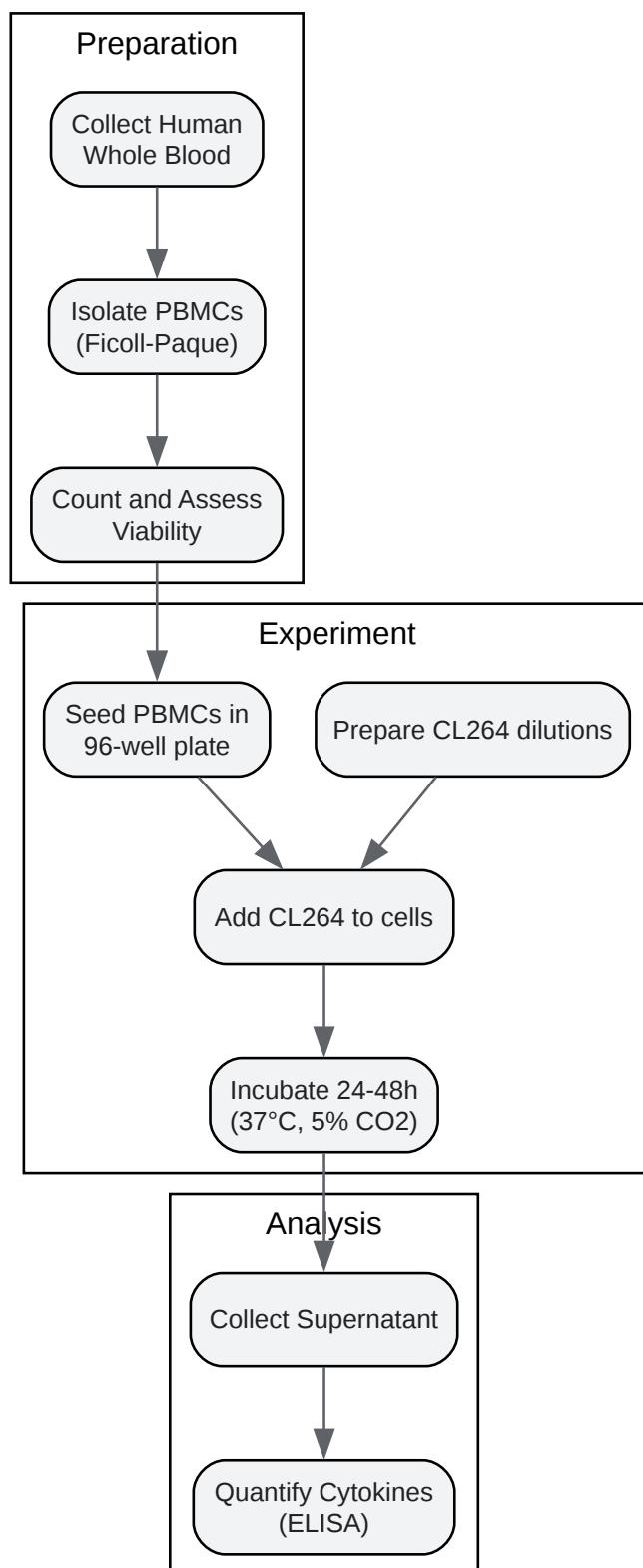
- **CL264**
- DMSO (cell culture grade)
- Ficoll-Paque PLUS
- RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
- Human whole blood
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Centrifuge
- CO₂ incubator (37°C, 5% CO₂)

Methodology:

- PBMC Isolation:
 - Dilute human whole blood 1:1 with PBS.
 - Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer containing plasma and platelets.
- Collect the mononuclear cell layer (buffy coat) and transfer to a new tube.
- Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
- Resuspend the cell pellet in complete RPMI-1640 medium.
- Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

- Cell Seeding and Stimulation:
 - Adjust the cell suspension to a final concentration of 1×10^6 cells/mL in complete RPMI-1640 medium.
 - Seed 200 μ L of the cell suspension into each well of a 96-well plate.
 - Prepare a stock solution of **CL264** in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 0.1, 1, 10 μ g/mL). A vehicle control (DMSO at the same final concentration) should be included.
 - Add 20 μ L of the diluted **CL264** or vehicle control to the appropriate wells.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
- Sample Collection and Analysis:
 - After incubation, centrifuge the plate at 300 x g for 5 minutes.
 - Carefully collect the cell-free supernatant for cytokine analysis.
 - Store supernatants at -80°C until analysis.
 - Quantify cytokine levels (e.g., IFN- α , TNF- α , IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.



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Caption: Workflow for in vitro stimulation of PBMCs with **CL264**.

Conclusion

CL264 is a powerful and specific tool for the activation of the TLR7-mediated innate immune response. Its well-defined chemical structure and selective biological activity make it an invaluable reagent for researchers in various fields. The provided protocols and pathway diagrams offer a solid foundation for the successful application of **CL264** in experimental settings. As research into TLR agonists continues to expand, **CL264** will likely remain a key compound for elucidating the complexities of innate immunity and for the development of novel immunotherapies.

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